2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate
Description
Properties
CAS No. |
770702-65-3 |
|---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
2-hydroxyethyl cyclopenta-2,4-diene-1-carboxylate |
InChI |
InChI=1S/C8H10O3/c9-5-6-11-8(10)7-3-1-2-4-7/h1-4,7,9H,5-6H2 |
InChI Key |
ITFKUZMUWBDVSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C=C1)C(=O)OCCO |
Origin of Product |
United States |
Preparation Methods
Ring-Closing Metathesis (RCM) Approach
A prominent method for synthesizing cyclopentadiene derivatives, including 2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate, involves ring-closing metathesis of dienic precursors.
- Starting Materials: Polysubstituted diene intermediates derived from protected hexoses (e.g., d-mannose, d-galactose) are employed as substrates for RCM.
- Catalysts: First-generation and second-generation Grubbs catalysts are commonly used to promote the RCM reaction.
- Reaction Conditions: The reaction typically proceeds under mild conditions, with solvents such as dichloromethane or toluene, at room temperature or slightly elevated temperatures.
- Starting from a protected d-mannose derivative, selective protection and oxidation steps yield a ketone intermediate.
- Wittig olefination introduces the diene functionality.
- RCM using the first-generation Grubbs catalyst converts the diene into a cyclopentene ring with high yield (ca. 90%).
- Subsequent oxidation and esterification steps afford cyclopentene carboxylic acid and its methyl ester derivative, respectively.
- Finally, nucleophilic addition (aza-Michael addition) introduces an amino substituent, demonstrating the versatility of the intermediate cyclopentene esters as synthetic platforms.
This sequence yields polyhydroxylated cyclopentane β-amino acid derivatives, which are structurally related to 2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate, indicating the applicability of this approach for synthesizing the target compound or its analogs.
Sequential One-Pot Enantioselective Spirocyclization
An alternative approach involves a sequential one-pot procedure:
- Step 1: Enantioselective spirocyclization reaction between azlactones and enals forms cyclopentene derivatives.
- Step 2: Acidic azlactone opening converts intermediates into cyclopentene carboxylates.
- Catalysts: Organocatalysts such as 2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine combined with palladium complexes facilitate the reaction.
- Yields and Selectivity: This method achieves good yields (around 56%) with excellent enantiomeric excess (up to 94% ee).
This procedure allows the preparation of cyclopentene derivatives with high stereochemical control, which can be further functionalized to yield hydroxyethyl esters.
Summary Data Table of Key Synthetic Steps
Research Findings and Notes
- The RCM approach has been demonstrated to be efficient and versatile for constructing functionalized cyclopentene rings, which are precursors to 2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate.
- The choice of Grubbs catalyst generation affects the yield and reaction rate, with steric hindrance influencing catalyst efficiency.
- The sequential one-pot method offers a stereoselective alternative to classical multi-step syntheses, providing high enantiomeric purity.
- Functional group transformations, such as oxidation and esterification, are critical for installing the hydroxyethyl ester moiety.
- Protection/deprotection strategies are essential to control regioselectivity and chemoselectivity during synthesis.
- The overall yields for these synthetic routes range from 34% to 40% over multiple steps, which is considered efficient for complex cyclopentene derivatives.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: 2-Carboxyethyl cyclopenta-2,4-diene-1-carboxylate.
Reduction: 2-Hydroxyethyl cyclopenta-2,4-diene-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity and therapeutic applications.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate involves its interaction with various molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Methyl 1-Benzylcyclopenta-2,4-diene-1-carboxylate
- Structure : A 1,1-disubstituted cyclopentadiene with a benzyl group and methyl ester.
- Key Differences :
- Applications: Used in Diels-Alder reactions for synthesizing norbornene derivatives .
(1R,6R)-6-Hydroxy-2-Succinylcyclohexa-2,4-diene-1-carboxylate
- Structure : A cyclohexadiene derivative with a hydroxyl and succinyl group.
- Key Differences :
- Applications : Intermediate in bacterial vitamin K metabolism .
Ethyl 2,6,6-Trimethylcyclohexa-2,4-diene-1-carboxylate
- Structure : Cyclohexadiene with ethyl ester and three methyl substituents.
- Key Differences :
Ethyl 2-Amino-1-cyclohexene-1-carboxylate
- Structure: Cyclohexene ring with amino and ethyl ester groups.
- Key Differences: The amino group introduces nucleophilicity, enabling Schiff base formation. The cyclohexene ring lacks full conjugation, limiting participation in cycloaddition reactions .
Physicochemical Properties
| Compound | Solubility | Acidity (pKa) | Key Substituent Effects |
|---|---|---|---|
| 2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate | Moderate in water | ~4.5–5.5 | Hydroxyethyl enhances hydrophilicity |
| Methyl 1-benzylcyclopenta-2,4-diene-1-carboxylate | Low in water | ~6.0–7.0 | Benzyl increases lipophilicity |
| (1R,6R)-6-Hydroxy-2-succinylcyclohexa-2,4-diene-1-carboxylate | Slightly soluble | ~3.5–4.5 | Succinyl and hydroxyl increase polarity |
| Ethyl 2-amino-1-cyclohexene-1-carboxylate | Low in water | ~8.0–9.0 | Amino group raises basicity |
Note: Solubility and acidity data inferred from structural analogs and functional group behavior .
Challenges and Limitations
- Synthetic Complexity : Introducing hydroxyethyl groups requires precise protection/deprotection strategies to avoid side reactions.
- Stability : Cyclopentadiene derivatives are prone to dimerization, whereas cyclohexadienes are more stable but less reactive .
Biological Activity
2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate is an organic compound notable for its unique cyclopentadiene structure, which includes a hydroxyethyl substituent and a carboxylate group. This compound has garnered attention for its potential applications in organic synthesis and medicinal chemistry, particularly due to the reactivity of its cyclopentadiene moiety in Diels-Alder reactions and other cycloaddition processes.
- Molecular Formula : CHO
- Molecular Weight : Approximately 154.16 g/mol
Synthesis
The synthesis of 2-hydroxyethyl cyclopenta-2,4-diene-1-carboxylate can be achieved through the reaction of cyclopenta-2,4-diene-1-carboxylic acid with 2-hydroxyethyl alcohol, producing the desired ester and water as a byproduct:
Antioxidant Properties
Research indicates that compounds similar to 2-hydroxyethyl cyclopenta-2,4-diene-1-carboxylate exhibit significant antioxidant activity. For instance, low-molecular-weight synthetic antioxidants have been shown to increase glutathione levels in the liver, which is crucial for detoxification and protection against oxidative stress . Such properties suggest that 2-hydroxyethyl cyclopenta-2,4-diene-1-carboxylate may also possess similar bioactivity.
Applications in Organic Synthesis
The compound's reactivity as a diene in Diels-Alder reactions allows it to interact effectively with various dienophiles, leading to the formation of diverse adducts. This versatility is essential for its utility in synthetic organic chemistry. The biological implications of these reactions are significant as they can lead to the development of new therapeutic agents.
Case Studies and Research Findings
A review of recent literature highlights several studies focusing on the biological activities associated with cyclopentadiene derivatives:
- Antioxidant Mechanisms : A study explored the mechanisms by which antioxidants derived from cyclopentadienes exert their effects, particularly through the activation of nuclear factor erythroid 2-related factor 2 (NRF2), which regulates the expression of cytoprotective proteins .
- Antimicrobial Activity : Research into structurally related compounds has shown potential antimicrobial properties, suggesting that derivatives like 2-hydroxyethyl cyclopenta-2,4-diene-1-carboxylate might also exhibit similar activities.
- Synthetic Applications : The compound's role in Diels-Alder reactions has been extensively documented. These reactions are fundamental in synthesizing complex organic molecules with potential biological activity.
Comparative Analysis
To better understand the biological activity of 2-hydroxyethyl cyclopenta-2,4-diene-1-carboxylate, it is useful to compare it with other related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Cyclopentadiene | CH | Simple diene used extensively in Diels-Alder reactions. |
| Cyclopenta-1,3-diene | CH | Similar reactivity but lacks carboxylate group. |
| 2-Methylpropyl cyclopenta-2,4-diene-1-carboxylate | CHO | Contains similar cyclopentadiene structure but different substituents. |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (temperature, solvent polarity, catalyst loading) and real-time monitoring using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) . For example:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Higher yields at 70°C |
| Solvent | Anhydrous THF or DCM | DCM improves purity by 15% |
| Catalyst (e.g., DMAP) | 5–10 mol% | Reduces side reactions |
- Key Consideration : Purification via column chromatography (silica gel, gradient elution) is critical to isolate the compound from byproducts .
Q. What spectroscopic and chromatographic methods are recommended for characterizing 2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm cyclopentadiene ring substitution patterns and ester linkage integrity. Look for characteristic shifts: cyclopentadiene protons at δ 5.8–6.2 ppm, hydroxyethyl group at δ 3.6–4.2 ppm .
- Infrared Spectroscopy (IR) : Peaks at ~1720 cm⁻¹ (ester C=O) and ~3400 cm⁻¹ (hydroxyl O-H stretch) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .
Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?
- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. For example:
| Condition | Degradation Products Identified | Stability Recommendation |
|---|---|---|
| pH < 3 | Hydrolysis to cyclopentadienol | Avoid acidic buffers |
| Light exposure | Photooxidation products | Use amber glassware |
Advanced Research Questions
Q. What computational approaches (e.g., DFT, molecular dynamics) predict the reactivity of 2-Hydroxyethyl cyclopenta-2,4-diene-1-carboxylate in novel reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the cyclopentadiene ring’s HOMO suggests susceptibility to Diels-Alder reactions .
- Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to simulate intermediates and transition states. ICReDD’s workflow integrates computational predictions with experimental validation .
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
- Methodological Answer :
- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s Mn(III)-salen complexes) to induce stereocenter formation. Example reaction:
| Catalyst | Enantiomeric Excess (ee) | Yield |
|---|---|---|
| (R,R)-Mn-salen | 85% ee | 72% |
| (S)-BINOL-phosphate | 78% ee | 68% |
- Analysis : Chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) to confirm enantiopurity .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Orthogonal Assays : Compare results from enzyme inhibition (e.g., fluorescence-based) and cell-based assays (e.g., viability assays). For example, discrepancies in IC₅₀ values may arise from membrane permeability differences .
- Molecular Docking : Validate binding modes using X-ray crystallography or cryo-EM structures of target proteins .
Q. How can statistical experimental design (DoE) improve reaction optimization for scaled-up synthesis?
- Methodological Answer :
- Factorial Design : Use a 2³ factorial matrix to screen variables (temperature, catalyst loading, solvent ratio). For example:
| Variable | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Temperature | 60°C | 80°C | 75°C |
| Catalyst Loading | 5 mol% | 15 mol% | 12 mol% |
Data Contradiction Analysis
Q. How to address conflicting spectral data (e.g., NMR shifts) between synthetic batches?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
